Enantiomeric Purity: D-Isomer vs. L-Isomer Baseline for Chiral Fidelity
The D-enantiomer of Boc-Cys-OMe is commercially available at 97% HPLC purity, comparable to the L-enantiomer (97% assay, Sigma-Aldrich). However, the critical differentiation lies not in gross purity but in enantiomeric identity: the D-isomer is specified by IUPAC as methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoate, whereas the L-isomer is the (2R)-diastereomer. In the synthesis of etelcalcetide, a calcimimetic agent composed of seven D-amino acids linked to an L-cysteine via a disulfide, any L-impurity in the D-cysteine building block would generate a diastereomeric peptide with altered CaSR binding kinetics. The D-configuration is an absolute requirement documented in the etelcalcetide intermediate patent, where the protected D-Cys residue must maintain >99% enantiomeric excess to meet pharmaceutical quality standards [1]. No such configurational stringency exists for the L-isomer in standard peptide synthesis.
| Evidence Dimension | Enantiomeric identity and chiral purity requirement |
|---|---|
| Target Compound Data | n-Boc-D-Cys-OMe: 97% HPLC purity; specified D-configuration (2S) for D-peptide incorporation |
| Comparator Or Baseline | Boc-L-Cys-OMe (CAS 55757-46-5): 97% assay; L-configuration (2R). No quantitative enantiomeric excess specification. |
| Quantified Difference | D-isomer is the sole acceptable enantiomer for D-peptide therapeutics; substitution with L-isomer yields diastereomeric product with undefined biological activity. |
| Conditions | Solid-phase peptide synthesis (SPPS) of etelcalcetide (7 D-amino acid backbone) per EP-4071135-A1 |
Why This Matters
For procurement supporting D-peptide drug synthesis, enantiomeric identity is non-negotiable; the L-isomer cannot meet regulatory or functional requirements.
- [1] Patent EP-4071135-A1. Etelcalcetide Intermediate and Method for Synthesizing Etelcalcetide. Fmoc-D-Cys(S-S-(N-Boc)-L-Cys(OtBu))-OH intermediate requires D-Cys building block. View Source
